![molecular formula C10H20GeO4 B14233743 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane CAS No. 823180-77-4](/img/structure/B14233743.png)
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,9,15-Tetraoxa-8-germaspiro[77]pentadecane is a unique organogermanium compound characterized by its spiro structure, which includes four oxygen atoms and a germanium atom
Preparation Methods
The synthesis of 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane typically involves the reaction of germanium tetrachloride with a suitable diol under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the spiro structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its oxygen atoms are replaced by other functional groups, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes and its use as a potential therapeutic agent.
Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in enhancing the efficacy of other drugs.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for selective interactions.
Comparison with Similar Compounds
1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane can be compared with other organogermanium compounds such as:
Germanium dioxide (GeO2): A simple inorganic germanium compound used in optics and electronics.
Tetramethylgermanium (Ge(CH3)4): An organogermanium compound used in the semiconductor industry.
Germanium sesquioxide (Ge2O3): Another organogermanium compound with potential medicinal applications.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
823180-77-4 |
|---|---|
Molecular Formula |
C10H20GeO4 |
Molecular Weight |
276.89 g/mol |
IUPAC Name |
1,7,9,15-tetraoxa-8-germaspiro[7.7]pentadecane |
InChI |
InChI=1S/C10H20GeO4/c1-3-7-12-11(13-8-4-1)14-9-5-2-6-10-15-11/h1-10H2 |
InChI Key |
APZAHYXEQCXSMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCO[Ge]2(OCC1)OCCCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


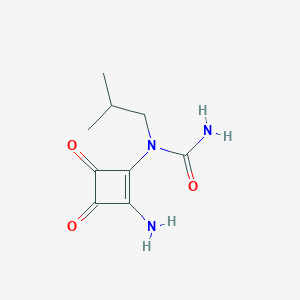
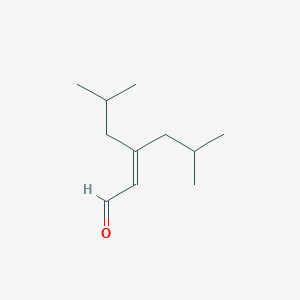
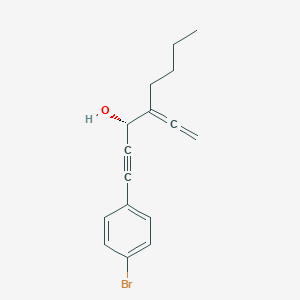
![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
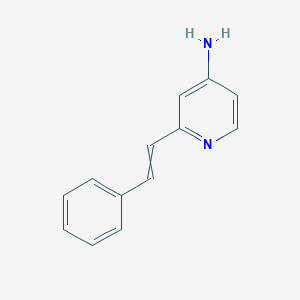
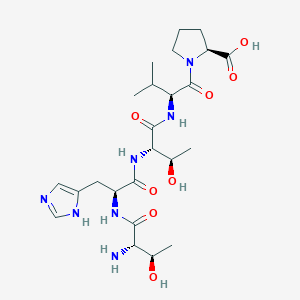
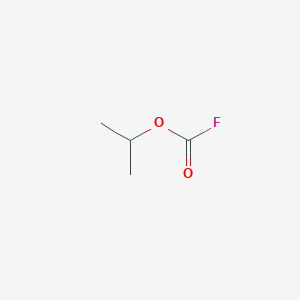

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)

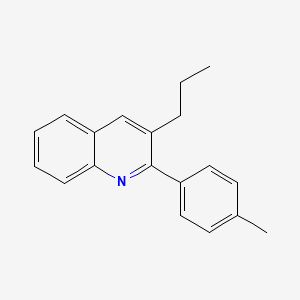
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
